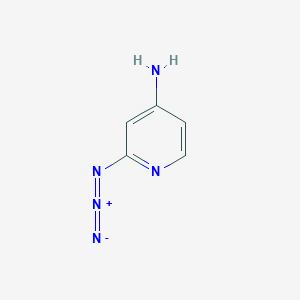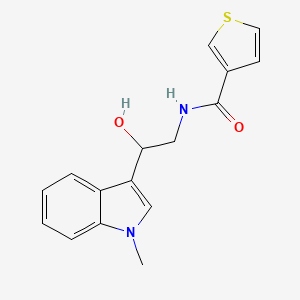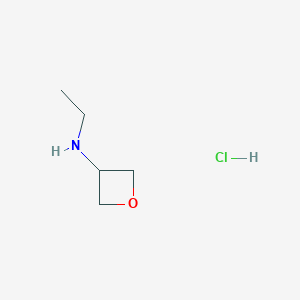
4-Amino-2-azidopyridine
概要
説明
4-Amino-2-azidopyridine (2AP) is an organic compound that has been widely studied due to its unique properties. It is a heterocyclic compound consisting of an azide group and a pyridine ring, and is a useful building block for the synthesis of various compounds. It has been used in a wide range of applications, from pharmaceuticals to materials science. In addition, its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in depth.
科学的研究の応用
Synthesis of Derivatives
“4-Amino-2-azidopyridine” can be used as a precursor for synthesizing various derivatives with potential anti-inflammatory activities. These derivatives are evaluated for their inhibitory effects against immune-induced nitric oxide generation .
Catalysis in Organic Reactions
This compound may find application in catalyzing organic reactions, such as the Glaser-Hay reaction, which is used for homo-coupling of terminal alkynes .
Pharmacological Research
While not directly related to “4-Amino-2-azidopyridine”, azidopyridine analogues have been studied for their pharmacological effects, which could suggest potential research applications for this compound as well .
Chemical Properties Exploration
The chemical properties of azidopyridines, such as solubility and stability under high temperatures, make them suitable for various chemical applications, which could be explored for “4-Amino-2-azidopyridine” as well .
作用機序
Target of Action
4-Amino-2-azidopyridine is an analogue of 4-Aminopyridine . The primary targets of 4-Aminopyridine are voltage-gated potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells .
Mode of Action
4-Amino-2-azidopyridine, like 4-Aminopyridine, is believed to inhibit voltage-gated potassium channels . This inhibition results in the prolongation of action potentials and an increased release of neurotransmitters . The enhanced neuronal signaling can augment synaptic transmission and potentially mitigate neurological disorders .
Biochemical Pathways
The inhibition of voltage-gated potassium channels by 4-Aminopyridine can affect various biochemical pathways, particularly those involved in neural transmission . The elongation of action potentials can enhance the signaling in these pathways, leading to potential therapeutic effects .
Pharmacokinetics
4-aminopyridine, its analogue, is known to have a bioavailability of 96% . This high bioavailability suggests that a significant proportion of the drug is absorbed into the body’s circulation. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Amino-2-azidopyridine would need further investigation for a comprehensive understanding.
Result of Action
The molecular and cellular effects of 4-Amino-2-azidopyridine are likely to be similar to those of 4-Aminopyridine, given their structural similarity. 4-Aminopyridine has been shown to enhance neural transmission, which can potentially improve symptoms in various neurological disorders . .
Action Environment
Factors such as temperature and solvent polarity can affect the equilibrium between 2-azidopyridine and its tetrazole isomer These factors could potentially influence the action and efficacy of 4-Amino-2-azidopyridine
特性
IUPAC Name |
2-azidopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-1-2-8-5(3-4)9-10-7/h1-3H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGVHEHFCWBXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597244 | |
| Record name | 2-Azidopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azidopyridin-4-amine | |
CAS RN |
149004-89-7 | |
| Record name | 2-Azidopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid](/img/structure/B1652489.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[(2-phenyl-1H-imidazol-4-yl)methyl]-](/img/structure/B1652490.png)






![Thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1652501.png)




![1H-Indole, 3-[[4-(2-methoxyphenyl)-1-piperazinyl]methyl]-](/img/structure/B1652511.png)